Lithium trifluoroacetate monohydrate, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

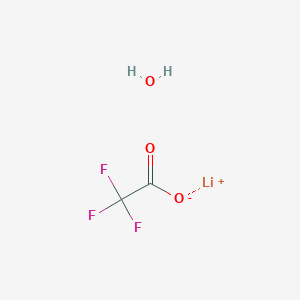

Lithium trifluoroacetate monohydrate (LiTFA) is a white, crystalline powder that is widely used in laboratories for various scientific research applications. It is a salt of lithium and trifluoroacetic acid and is composed of one lithium cation and one trifluoroacetate anion. LiTFA has a melting point of 150°C and is soluble in water and organic solvents. Due to its solubility and low toxicity, LiTFA is an ideal reagent for a variety of laboratory experiments.

Applications De Recherche Scientifique

Lithium trifluoroacetate monohydrate, 97% is used in a variety of laboratory experiments, including: organic synthesis, chromatography, electrochemistry, and spectroscopy. It is also used as a catalyst in the synthesis of pharmaceuticals and other organic compounds. Lithium trifluoroacetate monohydrate, 97% is also used as a reagent in the synthesis of other lithium compounds, such as lithium bromide and lithium chloride.

Mécanisme D'action

Target of Action

Lithium trifluoroacetate monohydrate primarily targets lithium polysulfides (Li2S6) in the context of lithium-sulfur batteries . Lithium polysulfides are key intermediates in the charge-discharge process of lithium-sulfur batteries .

Mode of Action

The compound interacts with lithium polysulfides through a methyl group transfer reaction . This reaction is reported to produce organosulfur compounds . This reaction has a high barrier energy and is extremely slow, making it implausible at room temperature .

Biochemical Pathways

The interaction of lithium trifluoroacetate monohydrate with lithium polysulfides is part of the broader electrochemical processes in lithium-sulfur batteries . The formation of organosulfur compounds can potentially enhance the efficiency of these batteries .

Pharmacokinetics

For instance, its solubility in water and alcohol could influence its absorption and distribution.

Result of Action

The interaction of lithium trifluoroacetate monohydrate with lithium polysulfides can potentially lead to the formation of organosulfur compounds . These compounds can enhance the theoretical efficiency of lithium-sulfur batteries .

Action Environment

The action of lithium trifluoroacetate monohydrate is influenced by environmental factors such as temperature . For instance, the methyl group transfer reaction it facilitates is temperature-dependent and is implausible at room temperature . Additionally, the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially influence its stability and efficacy.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using Lithium trifluoroacetate monohydrate, 97% in laboratory experiments is that it is a safe and non-toxic reagent. It is also very soluble in water and organic solvents, making it easy to use in a variety of experiments. The main limitation of using Lithium trifluoroacetate monohydrate, 97% is that it is not very stable and can decompose over time.

Orientations Futures

In the future, Lithium trifluoroacetate monohydrate, 97% may be used in the synthesis of new pharmaceuticals and other organic compounds. It may also be used to develop new catalysts for chemical reactions. Additionally, Lithium trifluoroacetate monohydrate, 97% may be used to create new materials with unique properties, such as improved solubility or increased stability. Finally, Lithium trifluoroacetate monohydrate, 97% may be used to create new nanomaterials with improved properties, such as increased conductivity or enhanced catalytic activity.

Méthodes De Synthèse

Lithium trifluoroacetate monohydrate, 97% is commercially available and can be synthesized from lithium carbonate and trifluoroacetic acid. The synthesis is a simple two-step process which involves the reaction of lithium carbonate with trifluoroacetic acid in aqueous solution. The reaction is conducted in an inert atmosphere and the resulting product is a white powder.

Propriétés

IUPAC Name |

lithium;2,2,2-trifluoroacetate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.Li.H2O/c3-2(4,5)1(6)7;;/h(H,6,7);;1H2/q;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAHJNHEELCMBD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(=O)(C(F)(F)F)[O-].O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F3LiO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium trifluoroacetate hydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.